molecular formula C19H18O5 B14471346 3-(2,4-Dimethoxyphenyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 70387-01-8

3-(2,4-Dimethoxyphenyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B14471346
CAS No.: 70387-01-8
M. Wt: 326.3 g/mol
InChI Key: XYCMVMMONUDTJJ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one is an organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-4-one core structure, substituted with methoxy and dimethoxyphenyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one
  • 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one
  • 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-chromen-4-one

Uniqueness

3-(2,4-Dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring, along with the methoxy group at the 7 position of the chromen-4-one core, contributes to its enhanced stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of 3-(2,4-dimethoxyphenyl)-7-methoxy-2-methyl-4H-chromen-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

70387-01-8

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-methoxy-2-methylchromen-4-one

InChI

InChI=1S/C19H18O5/c1-11-18(14-7-5-12(21-2)9-16(14)23-4)19(20)15-8-6-13(22-3)10-17(15)24-11/h5-10H,1-4H3

InChI Key

XYCMVMMONUDTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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